molecular formula C10H19NO2 B13326828 (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine

Cat. No.: B13326828
M. Wt: 185.26 g/mol
InChI Key: XANWWWVLZHMFPG-UHFFFAOYSA-N
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Description

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine is a bicyclic amine-containing compound featuring a 1,9-dioxaspiro[5.5]undecane core with a methanamine (-CH2NH2) substituent at the 4-position. The compound’s spirocyclic structure imparts conformational rigidity, which may enhance binding specificity in biological systems.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-ylmethanamine

InChI

InChI=1S/C10H19NO2/c11-8-9-1-4-13-10(7-9)2-5-12-6-3-10/h9H,1-8,11H2

InChI Key

XANWWWVLZHMFPG-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCOCC2)CC1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine hydrochloride, a spirocyclic compound with the molecular formula C10H19NO2HClC_{10}H_{19}NO_2\cdot HCl, has applications in scientific research across various fields. Its unique structure, featuring two rings connected through a single atom, makes it a versatile building block in chemistry, biology, medicine, and industry.

Scientific Research Applications

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine hydrochloride has garnered attention in medicinal chemistry and biological research, with ongoing investigations into its therapeutic properties.

  • Chemistry: It serves as a fundamental building block in synthesizing more complex spiro compounds.
  • Biology: Researchers explore its potential as a biochemical probe, leveraging its unique structural characteristics.
  • Medicine: It is being investigated for potential therapeutic applications, including antimicrobial and anticancer activities. Studies have explored its anticancer potential, demonstrating its ability to decrease the viability of various cancer cell lines. The compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways. For instance, it has been suggested that it can inhibit cancer cell proliferation by interfering with cellular signaling pathways, although detailed mechanisms remain under investigation.
  • Industry: It is utilized in developing new materials and chemical processes.

Chemical Reactions

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine hydrochloride undergoes several chemical reactions, which include:

  • Oxidation: Oxidation can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution: The amine group in the compound can undergo substitution reactions with halides or other electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a spirocyclic ketone, while reduction may produce a secondary amine.

Reagents and Conditions:

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Mechanism of Action

The mechanism of action of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine and analogous spirocyclic compounds:

Compound Name Molecular Formula Key Functional Groups Applications/Notes References
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine C10H19NO2 Methanamine (-CH2NH2) Potential biochemical research; available as hydrochloride salt (improved solubility)
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate C10H18O5S Methanesulfonate (-OSO2CH3) Research reagent; predicted collision cross-section (CCS) data available
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecan-3-one C9H15NO4 Ketone, hydroxymethyl, amine Analyzed via GC-MS and NMR; structural complexity limits applications
1,7-Dioxaspiro[5.5]undecane C9H16O2 Ether bridges (no amine) Pheromone in Dacus species; synthesized via cross metathesis
3,9-Diazaspiro[5.5]undecane C8H16N2 Two nitrogen atoms in spiro core Non-peptidic scaffold for Adhesamine analogs; induces cell adhesion
4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride C8H18Cl2N2O Mixed oxygen/nitrogen spiro + HCl salt Biochemical reagent; enhanced solubility due to dihydrochloride form

Physicochemical Properties

  • Target Compound: Limited data on exact properties, but the hydrochloride salt (MW 235.7) suggests improved aqueous solubility compared to the free base .
  • Methanesulfonate Derivative : CCS values (e.g., 200.2 Ų for [M+H]+) indicate distinct ion mobility profiles, relevant for mass spectrometry-based analyses .
  • 1,7-Dioxaspiro[5.5]undecane : Lower polarity due to lack of amine groups; used in pheromone studies due to volatility .

Key Research Findings and Challenges

Structural Rigidity : The spirocyclic core enhances target selectivity, as seen in Adhesamine analogs .

Derivative Utility : Methanesulfonyl chloride derivatives (e.g., CAS 2155852-98-3) are reactive intermediates for sulfonamide drug candidates .

Analytical Limitations: Compounds like 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecan-3-one require advanced techniques (GC-MS, NMR) for characterization due to structural complexity .

Biological Activity

(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Its unique structural features suggest possible interactions with various biological targets, including receptors and enzymes. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its spirocyclic structure, which is known to influence biological interactions significantly. The presence of the dioxaspiro moiety contributes to its unique binding properties.

Biological Activity Overview

Research indicates that (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine exhibits various biological activities:

  • Antiviral Activity : Preliminary studies have shown that derivatives of spiro compounds, including those related to (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine, can inhibit HIV-1 integrase activity. This suggests potential as an antiviral agent against retroviruses .
  • Quorum Sensing Inhibition : Compounds with similar structural motifs have been evaluated for their ability to interfere with quorum sensing in bacterial biofilms, indicating a role in combating biofilm-associated infections .
  • Cytotoxicity and Selectivity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines while maintaining selectivity over normal cells, which is crucial for therapeutic applications .

The mechanisms through which (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Binding : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit key enzymes involved in viral replication or bacterial communication.

Table 1: Summary of Biological Activities and Findings

Activity TypeStudy ReferenceKey Findings
Antiviral Inhibits HIV-1 integrase; preferred structure includes furan moiety.
Quorum Sensing Interferes with biofilm formation; potential therapeutic application against infections.
Cytotoxicity Submicromolar potencies against cancer cell lines; selective cytotoxicity observed.

Synthesis and Derivatives

Synthesis methods for compounds related to (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine typically involve multi-step organic reactions including Diels-Alder reactions and functionalization strategies that enhance biological activity . The exploration of various derivatives has been crucial in identifying more potent analogs.

Q & A

Q. Basic Research Focus

  • GC-MS : Operate at 298.1 K with a Bruker BioSpin GmbH instrument, using a zg30 pulse sequence (16 scans, 14.5 µs pulse width) for volatile intermediates .
  • NMR : 13C^{13}\text{C} and DEPT-135 spectra in CDCl₃ to identify quaternary carbons and amine protons. Key shifts:
    • Spiro carbon: δ 95–105 ppm.
    • Methanamine NH₂: δ 1.5–2.5 ppm (broad) .
  • HPLC : Use Chromolith® columns (C18 phase) with acetonitrile/water gradients for purity assessment .

How do conformational dynamics impact the stability of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine?

Advanced Research Focus
Chair-chair conformations dominate spiro[5.5] systems. Stability is influenced by:

  • Steric Strain : Bulky substituents (e.g., methanamine) favor equatorial positions to minimize 1,3-diaxial interactions .
  • Hydrogen Bonding : Intramolecular H-bonds between the amine and ether oxygen enhance rigidity.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energy minima for chair vs. twist-boat conformers .

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Test against targets like Pfmrk (malaria kinase) using fluorescence polarization .
  • Cell Permeability : Caco-2 monolayer models with LC-MS quantification (LOQ: 0.1 ng/mL) .
  • Structure-Activity Relationship (SAR) : Modify the methanamine group to assess impact on binding affinity. For example:
    • Derivative 1 : 4-Fluorophenyl substitution → 10× higher IC₅₀ vs. wild type.
    • Derivative 2 : Cyclopropyl spacer → Improved metabolic stability .

How can physicochemical properties (e.g., LogP, solubility) guide formulation studies?

Q. Basic Research Focus

  • LogP Determination : Shake-flask method (observed LogP = 3.2 ± 0.1) predicts moderate lipophilicity .
  • Solubility Enhancement : Use β-cyclodextrin inclusion complexes (2:1 molar ratio) to increase aqueous solubility by 15× .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months .

What computational tools are recommended for modeling spiro compound reactivity?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : AMBER force fields simulate ring puckering and transition states .
  • Docking Studies : AutoDock Vina with kinase targets (PDB: 3VG9) to predict binding poses .
  • QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics for proton transfer steps in acidic media .

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